molecular formula C7H6N2O2S B2691194 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1368183-24-7

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B2691194
CAS No.: 1368183-24-7
M. Wt: 182.2
InChI Key: WTULXUJDPPZFDV-UHFFFAOYSA-N
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Description

1-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic building block of high interest in medicinal chemistry and life sciences research. It is supplied as a solid powder and should be stored at room temperature . The compound is identified by CAS Number 1368183-24-7 and has a molecular formula of C 7 H 6 N 2 O 2 S, with a molecular weight of 182.20 g/mol . As a fused bicyclic system containing both thiophene and pyrazole rings, this compound serves as a versatile precursor for the synthesis of more complex molecules. Its molecular structure features a carboxylic acid functional group, which provides a reactive handle for further chemical modifications, such as the formation of amides or esters . While specific biological data for this exact molecule is limited, structurally similar thieno[2,3-c]pyrazole derivatives are recognized in scientific research for their potential as core scaffolds in drug discovery efforts . Researchers value this compound for its utility in constructing novel chemical entities for screening and development. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-9-6-4(3-8-9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTULXUJDPPZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368183-24-7
Record name 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thiophene derivative with a hydrazine derivative under acidic or basic conditions.

    Methylation: The next step involves the methylation of the pyrazole nitrogen. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

MPTC has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 1: Inhibition of COX Enzymes by MPTC and Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
MPTCNot specified23.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

In vitro studies indicate that MPTC exhibits selectivity towards COX-2 over COX-1, suggesting a favorable safety profile compared to non-selective NSAIDs like indomethacin .

Anticancer Activity

Recent research has highlighted the potential of MPTC as an anticancer agent. Various derivatives of pyrazole compounds have shown significant cytotoxicity against cancer cell lines.

Table 2: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (μM)
MPTCA549 (lung cancer)5.94
NCI-H12996.40
HCT116 (colon cancer)0.58

In a study conducted by Xu et al., MPTC was identified as a potent activator of hPKM2, showcasing its potential in targeting metabolic pathways in cancer cells .

Antifungal Activity

MPTC and its derivatives have been evaluated for their antifungal properties against various phytopathogenic fungi.

Table 3: Antifungal Activity of MPTC Derivatives

CompoundFungal StrainEC50 (μg/mL)
MPTCBotrytis cinerea2.432
Fusarium oxysporum6.986

These findings suggest that MPTC could be developed as a novel fungicide with specific activity against resistant fungal strains .

Structure-Activity Relationships (SAR)

Research into the SAR of MPTC indicates that modifications to the pyrazole ring can significantly enhance biological activity.

Table 4: SAR Findings for MPTC

ModificationEffect on Activity
Electron-donating groupsIncreased COX-2 inhibition
Halogen substitutionsVaried effects on potency

The presence of electron-donating substituents has been shown to improve the compound's inhibitory effects on COX enzymes .

Case Studies

Several studies have demonstrated the efficacy of MPTC in both in vitro and in vivo models:

  • Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, MPTC exhibited a dose-dependent reduction in inflammation comparable to standard treatments like indomethacin .
  • Anticancer Potential : A comprehensive study evaluated the antiproliferative effects of MPTC on multiple human tumor cell lines, confirming its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors.

    Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS/Ref. Key Properties/Applications
This compound 1-CH₃, 5-COOH C₈H₇N₂O₂S 196.23 25252-46-4 Building block for pharmacophores; used in crystallography studies.
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-(4-Cl-C₆H₄), 3-CH₃, 5-COOH C₁₃H₁₀ClN₂O₂S 308.75 N/A Potential antiviral/antibacterial agent; part of American Elements' life science catalog.
1,3-Dimethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-CH₃, 3-CH₃, 5-COOH C₈H₈N₂O₂S 196.23 25252-46-4 Improved solubility compared to monosubstituted analogs; used in high-throughput screening.
3-Bromo-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-CH₃, 3-Br, 5-COOH C₇H₅BrN₂O₂S 261.10 1934550-51-2 Halogenated analog for cross-coupling reactions; discontinued due to limited commercial demand.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-CH₃, 3-CF₃, 5-COOH C₈H₅F₃N₂O₂S 250.20 N/A Experimental drug (DB07733); tested as a protease inhibitor in oncology research.
3-(Difluoromethyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-CH₃, 3-CHF₂, 5-COOH C₈H₆F₂N₂O₂S 232.21 N/A Enhanced metabolic stability; used in agrochemical development.
1-Methyl-3-(propan-2-yl)-1H-thieno[2,3-C]pyrazole-5-carboxylic acid 1-CH₃, 3-CH(CH₃)₂, 5-COOH C₁₀H₁₂N₂O₂S 224.28 1094271-45-0 Bulky substituent for steric hindrance studies; niche applications in material science.
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylate 1-C₆H₅, 3-CH₃, 5-COOCH₃ C₁₄H₁₂N₂O₂S 272.32 24086-28-0 Ester derivative with improved lipophilicity; precursor for hydrazide synthesis.

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance binding affinity in drug candidates by modulating electronic properties.
  • Bulky substituents (e.g., -CH(CH₃)₂) improve selectivity by sterically blocking off-target interactions.

Physicochemical Properties :

  • Carboxylic acid derivatives exhibit lower lipophilicity compared to ester or amide analogs, impacting membrane permeability.
  • Halogenation (e.g., -Br) increases molecular weight and polar surface area, influencing solubility.

Applications :

  • The parent compound and its 1,3-dimethyl analog are widely used as crystallography standards due to their stability.
  • Trifluoromethyl and difluoromethyl derivatives are prioritized in drug discovery for their metabolic resistance.

Research Findings and Industrial Relevance

  • Medicinal Chemistry : The 3-trifluoromethyl derivative (DB07733) has shown promise in early-stage oncology trials, targeting cysteine proteases.
  • Agrochemicals : Difluoromethyl-substituted analogs are under investigation for fungicidal activity, leveraging fluorine’s electronegativity.
  • Material Science: Ester derivatives serve as precursors for photoactive polymers, exploiting the thieno-pyrazole core’s conjugation properties.

Biological Activity

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a thieno ring fused with a pyrazole ring, along with a carboxylic acid functional group. Its molecular formula is C7H6N2O2SC_7H_6N_2O_2S, with a molecular weight of approximately 182.20 g/mol. The unique combination of these structural features contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds in the thieno[2,3-C]pyrazole family possess significant antimicrobial properties against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes. It has been shown to reduce cytokine release in vitro, indicating its potential as an anti-inflammatory agent .
  • Anticancer Potential : There is emerging evidence that thieno[2,3-C]pyrazole derivatives can act as antiproliferative agents against certain cancer cell lines. For example, compounds have been evaluated for their effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The mechanisms underlying the biological activities of this compound are complex and involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway. This inhibition leads to decreased production of pro-inflammatory mediators .
  • Targeting Cell Signaling Pathways : Research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliEffective inhibition
Anti-inflammatoryHuman macrophagesReduced cytokine release
AnticancerA549 (lung cancer)Inhibited cell proliferation
AnticancerMCF-7 (breast cancer)Induced apoptosis

Case Studies

Several case studies have explored the therapeutic potential of thieno[2,3-C]pyrazole derivatives:

  • Anti-inflammatory Study : A study involving carrageenan-induced edema in mice demonstrated that administration of this compound significantly reduced swelling compared to controls, suggesting its efficacy as an anti-inflammatory agent .
  • Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that compounds related to this compound exhibited cytotoxic effects at micromolar concentrations, warranting further investigation into their mechanisms and therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for preparing 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?

The synthesis of this compound typically involves cyclocondensation and functionalization steps. For example:

  • Cyclocondensation : React thiophene derivatives with substituted pyrazole precursors in polar aprotic solvents (e.g., DMF or THF) under controlled heating (50–80°C) .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using basic conditions (NaOH/EtOH) or acidic conditions (HCl/H2O) to yield the carboxylic acid .
  • Purification : Recrystallization from ethanol or toluene is commonly employed to achieve high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Use HPLC or GC with standards to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and aromatic C-H bending .
    • NMR : Assign peaks for methyl groups (~δ 3.8 ppm for N-CH3) and aromatic protons in thienopyrazole rings .
  • Melting Point : Compare observed mp (e.g., 150–152°C) with literature values to detect impurities .

Advanced Research Questions

Q. How can crystallographic studies elucidate the binding mechanisms of this compound with biological targets?

  • X-ray Crystallography : Co-crystallize the compound with proteins (e.g., caspase-1) and refine structures using SHELXL .
    • Key Findings : The compound binds to an allosteric site in caspase-1 via a disulfide bond with Cys residues, disrupting enzymatic activity .
    • Methodological Note : Use high-resolution data (≤1.5 Å) and twin refinement for accurate electron density mapping .

Q. What computational approaches are suitable for predicting the compound’s reactivity and bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Molecular Docking : Simulate interactions with targets (e.g., caspases) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding and hydrophobic contacts .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can conflicting spectral data from different batches be resolved?

  • Contradiction Analysis :
    • NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria in pyrazole rings .
    • Mass Spectrometry : Use HRMS (ESI-TOF) to detect isotopic patterns and rule out byproducts (e.g., methyl migration or oxidation) .
    • Batch Comparison : Perform PCA on FTIR or Raman spectra to identify outlier batches due to residual solvents or polymorphs .

Mechanistic and Biological Activity Questions

Q. What experimental strategies are used to study the compound’s inhibition of caspase-1?

  • Enzyme Assays : Measure IC50 via fluorogenic substrates (e.g., Ac-YVAD-AMC) in buffer (pH 7.4, 25°C) .
  • Mutagenesis : Replace key binding residues (e.g., Cys331 in caspase-1) to validate allosteric modulation .
  • Kinetic Analysis : Perform Michaelis-Menten studies to distinguish competitive vs. non-competitive inhibition .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24 hours .
  • Plasma Stability : Use human plasma at 37°C with EDTA, followed by protein precipitation (ACN) and LC-MS quantification .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and track decomposition .

Structural Modification and SAR Studies

Q. What substituents enhance the compound’s bioactivity while maintaining solubility?

  • SAR Insights :
    • Methyl vs. Trifluoromethyl : The trifluoromethyl group at position 3 improves caspase-1 affinity but reduces solubility .
    • Amide Derivatives : Replace the carboxylic acid with (2-mercaptoethyl)amide to enhance cell permeability .
  • Methodology : Synthesize analogs via nucleophilic substitution (e.g., HATU-mediated coupling) and test in enzyme assays .

Q. How can regioselectivity challenges in thienopyrazole functionalization be addressed?

  • Directing Groups : Use Boc-protected amines or sulfonic acid groups to steer electrophilic substitution to the 5-position .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh3)4 to introduce aryl groups at specific positions .

Data Reproducibility and Scaling

Q. What steps ensure reproducibility in multi-step syntheses?

  • Standardized Protocols : Document reaction parameters (e.g., degassing for Pd-catalyzed reactions) and solvent drying methods .
  • QC Checkpoints : Validate intermediates via TLC or inline FTIR before proceeding .

Q. How can synthetic yields be optimized for gram-scale production?

  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve scalability .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with microwave assistance (80°C, 30 min) .

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